N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-14(12-1-5-19-9-12)16-11-15(3-6-18-7-4-15)13-2-8-20-10-13/h2,8,10,12H,1,3-7,9,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFDBSITFGQSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the oxane and oxolane rings through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or boron reagents, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to streamline production.
Chemical Reactions Analysis
Amide Bond Formation and Stability
The carboxamide group is synthesized via coupling reactions. For structurally similar amides, DMT/NMM/TsO⁻ or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective coupling reagents under microwave irradiation, yielding >80% efficiency in dichloromethane (DCM) or THF .
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Key Conditions :
Reagent System Solvent Temperature Reaction Time Yield DMT/NMM/TsO⁻ DCM 40°C 30 min 85% EDC/HOBt THF RT 2 h 78%
The amide bond exhibits stability under acidic and neutral conditions but undergoes hydrolysis in strong bases (e.g., NaOH, 6M) to form oxolane-3-carboxylic acid .
Thiophene Reactivity
The thiophen-3-yl group participates in electrophilic substitution and cross-coupling reactions:
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Electrophilic Substitution : Bromination at the α-position using NBS (N-bromosuccinimide) in CCl₄ yields mono-brominated derivatives .
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Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces substituted aryl groups (e.g., phenyl, pyridyl).
Comparative Reactivity of Thiophene Derivatives:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | NBS, CCl₄, 0°C, 1 h | 3-bromo-thiophene derivative | 72% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | Biaryl-thiophene hybrid | 65% |
| Oxidation | KMnO₄, H₂O, 50°C | Thiophene-3-sulfonic acid | 58% |
Oxane Ring Reactivity
The tetrahydropyran (oxane) ring undergoes acid-catalyzed ring-opening reactions. For example, treatment with HCl (3M) in ethanol generates a diol intermediate .
Hydrolysis of Carboxamide
Under alkaline conditions (NaOH, 6M, reflux), the carboxamide hydrolyzes to oxolane-3-carboxylic acid and the corresponding amine :
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Kinetics : Pseudo-first-order rate constant at 80°C.
Scientific Research Applications
Medicinal Chemistry
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide has shown promise in drug development due to its biological activity. The thiophene ring is known for its role in various pharmacological properties, including:
- Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit significant antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For example, related thiophene compounds have demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against various cancer cell lines, indicating potential for therapeutic use .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways and develop novel materials.
Synthetic Routes
Common synthetic methods for producing this compound include:
- Condensation Reactions : Utilizing oxolane and thiophene derivatives under specific conditions can yield this compound effectively.
- Paal-Knorr Synthesis : This method involves the condensation of dicarbonyl compounds with sulfurizing agents, which can be adapted for large-scale production.
Material Science
The compound's unique structure makes it suitable for applications in material science, particularly in the development of organic semiconductors and polymers. Its incorporation into materials can enhance electronic properties and stability.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of thiophene derivatives similar to this compound. The research focused on the inhibition of specific kinases involved in cancer progression. The results indicated that these compounds could induce apoptosis in cancer cells through multiple mechanisms, including tubulin polymerization inhibition and selective induction of tumor hypoxia .
Case Study 2: Antimicrobial Applications
Research has demonstrated that thiophene-containing compounds possess significant antimicrobial activity against various pathogens. A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their potential as new antibiotics .
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The oxane and oxolane rings may also contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity : The target compound uniquely combines oxane and oxolane rings, whereas analogs in –6 prioritize thiophene, isoxazole, pyrazole, or pyridine cores.
- Substituent Effects: Electron-withdrawing groups (e.g., chloro in Compound 11 ) or electron-donating groups (e.g., diethylamino in ) modulate solubility and reactivity. The target’s thiophene-3-yl group may enhance π-π stacking compared to thiophene-2-yl derivatives.
- Synthetic Complexity : Microwave-assisted methods ( ) and Oxone®-mediated cyclization ( ) offer efficient routes for analogs, but the target’s synthesis remains speculative.
Physicochemical and Functional Comparisons
Key Insights:
- Polarity : The oxane and oxolane ethers in the target may enhance solubility compared to purely aromatic analogs (e.g., Compound 11 ).
- Bioactivity Potential: While the target’s activity is unknown, structural analogs with carboxamide motifs (e.g., JNJ-47965567 ) show receptor antagonism, suggesting similar therapeutic avenues.
Biological Activity
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide is a compound that combines structural features of thiophene and oxolane, which are significant in medicinal chemistry. The compound's potential biological activities make it a subject of increasing interest in pharmaceutical research. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C15H21NO3S, with a molecular weight of 293.40 g/mol. The presence of the thiophene ring contributes to its biological activity due to the ring's electron-rich nature, which facilitates interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study demonstrated that derivatives of thiophene showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics like streptomycin .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 32 |
| This compound | E. coli | 64 |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In animal models, administration led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF7), with IC50 values around 25 µM. This effect is attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiophene ring can interact with enzymes involved in microbial metabolism or inflammatory responses, leading to decreased activity.
- Receptor Modulation : The compound may bind to specific receptors on cell membranes, altering signal transduction pathways related to inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Case Study on Antimicrobial Efficacy : A derivative exhibited an MIC of 32 µg/mL against Pseudomonas aeruginosa, demonstrating its potential as a therapeutic agent for infections caused by resistant strains .
- Case Study on Anti-inflammatory Effects : In a model of induced arthritis, treatment with the compound resulted in reduced paw swelling and joint damage, supporting its role as an anti-inflammatory drug .
Q & A
Q. What are the recommended synthetic routes for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxane Ring Formation : Cyclization of 4-(thiophen-3-yl)butane-1,4-diol using acid catalysis (e.g., p-toluenesulfonic acid) to form the oxane (tetrahydropyran) core .
Methylation : Introduction of the methyl group via nucleophilic substitution (e.g., using methyl iodide in DMF) at the oxane-4-position .
Carboxamide Coupling : Reaction of oxolane-3-carboxylic acid with the methylated oxane intermediate using coupling agents like EDCI/HOBt in dichloromethane .
Optimization Tips :
- Temperature Control : Maintain 0–5°C during methylation to minimize side reactions.
- Catalysts : Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Assign signals for the thiophene protons (δ 7.2–7.5 ppm) and oxane/oxolane methylene groups (δ 3.5–4.0 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity between the oxane methyl group and carboxamide .
- IR Spectroscopy : Identify the carboxamide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., chair vs. boat conformation of oxane) via single-crystal analysis .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
- Antimicrobial Activity : Use broth microdilution (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to the ATP-binding pocket of EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the carboxamide and Thr766/Met769 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic thiophene, hydrogen-bonding carboxamide) using Schrödinger’s Phase .
Q. How can contradictory data on reaction yields between studies be systematically analyzed?
Methodological Answer:
- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. THF), catalyst loading (EDCI: 1–2 eq), and temperature (0°C vs. RT) .
- HPLC-MS Monitoring : Track intermediate formation to identify bottlenecks (e.g., incomplete methylation) .
- Contradiction Case Study : If yields drop from 75% to 40% in scaled-up reactions, investigate mixing efficiency (e.g., switch from magnetic stirring to overhead stirring) .
Q. What strategies are effective for modifying the compound to enhance metabolic stability?
Methodological Answer:
- Isosteric Replacement : Substitute the oxolane ring with a morpholine ring to reduce CYP450-mediated oxidation .
- Deuterium Labeling : Replace methyl hydrogens with deuterium at metabolically vulnerable positions (e.g., oxane methyl group) to slow degradation .
- Prodrug Design : Convert the carboxamide to a methyl ester for improved bioavailability, with in vivo hydrolysis to the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
